1-[(3-Ethoxyphenyl)methyl]piperazine
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . The name is derived from its core structure: a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted at the nitrogen atom in position 1 by a benzyl group. The benzyl group is further modified at the para-position of the phenyl ring with an ethoxy substituent (–OCH₂CH₃).
The structural representation (Figure 1) highlights:
- Piperazine backbone : Two nitrogen atoms in a six-membered ring.
- Benzyl substituent : A methylene bridge (–CH₂–) connecting the phenyl ring to the piperazine nitrogen.
- Ethoxy group : An ethoxy (–OCH₂CH₃) moiety at the 3-position of the phenyl ring.
The SMILES notation for this compound is CCOC1=CC=CC(=C1)CN2CCNCC2 , which encodes the connectivity of atoms. The InChIKey, DHSRFVOLCMYNDQ-UHFFFAOYSA-N , provides a unique identifier for computational referencing.
CAS Registry Number and Alternative Synonyms
This compound is associated with two CAS Registry Numbers :
- 144881-51-6 (cited in supplier documentation)
- 523980-08-7 (listed in PubChem and commercial catalogs)
The discrepancy arises from differences in registration databases or nomenclature conventions. Both identifiers refer to the same molecular structure, as confirmed by identical molecular formulas and spectral data.
Synonyms for this compound include:
| Term | Source |
|---|---|
| 1-(3-Ethoxy-benzyl)-piperazine | Parchem |
| 1-(3-Ethoxybenzyl)piperazine | PubChem |
| Piperazine, 1-[(3-ethoxyphenyl)methyl]- (9CI) | A2Bchem |
| AKOS005137283 | Parchem |
These synonyms reflect variations in hyphenation, substituent ordering, and database-specific labeling.
Molecular Formula and Weight Validation
The molecular formula C₁₃H₂₀N₂O is consistent across all sources. Validation involves summing the atomic masses:
- Carbon (C) : 13 × 12.01 = 156.13 g/mol
- Hydrogen (H) : 20 × 1.008 = 20.16 g/mol
- Nitrogen (N) : 2 × 14.01 = 28.02 g/mol
- Oxygen (O) : 1 × 16.00 = 16.00 g/mol
Total molecular weight : 156.13 + 20.16 + 28.02 + 16.00 = 220.31 g/mol , matching supplier-reported values.
A comparative analysis of molecular descriptors is provided below:
| Property | Calculated Value | Reported Value | Source |
|---|---|---|---|
| Molecular formula | C₁₃H₂₀N₂O | C₁₃H₂₀N₂O | PubChem |
| Molecular weight (g/mol) | 220.31 | 220.31 | A2Bchem |
This consistency confirms the compound’s identity across independent datasets.
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[(3-ethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-5-3-4-12(10-13)11-15-8-6-14-7-9-15/h3-5,10,14H,2,6-9,11H2,1H3 |
InChI Key |
DHSRFVOLCMYNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Typical Reaction Scheme:
$$
\text{Piperazine} + \text{3-Ethoxybenzyl halide} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$
This reaction is generally conducted under mild to moderate heating in polar aprotic solvents to enhance nucleophilicity and reaction rate.
Detailed Preparation Methods
Nucleophilic Substitution with 3-Ethoxybenzyl Halide
- Reagents: Piperazine and 3-ethoxybenzyl chloride or bromide.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or methanol.
- Bases: Mild bases like potassium carbonate or diisopropylethylamine (DIPEA) are added to neutralize the acid byproducts and drive the reaction forward.
- Temperature: Typically 35–80°C depending on solvent and scale.
- Time: 3–6 hours for complete conversion.
- Yield: Yields range from moderate to high (60–95%) depending on reaction optimization.
Example from related compounds:
For 1-(3,4,5-trimethoxybenzyl)piperazine, a structurally similar compound, the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in methanol with sodium hydroxide base at 35–45°C for 4 hours yielded about 40% product, which can be improved by solvent and base optimization.
Catalytic Coupling Methods (Buchwald-Hartwig Type)
Though less common for simple benzyl substitutions, palladium-catalyzed amination reactions can also be employed using aryl halides and piperazine derivatives. This method is more common for complex aryl substitutions but can be adapted for benzyl groups.
- Catalysts: Palladium complexes with phosphine ligands.
- Bases: Sodium tert-butoxide or similar strong bases.
- Solvent: o-Xylene or toluene.
- Temperature: 80–120°C.
- Example: The synthesis of 1-(3-methoxyphenyl)piperazine via palladium-catalyzed coupling of piperazine with m-bromoanisole in o-xylene gave a 96% yield.
This approach offers high selectivity and yields but requires more expensive catalysts and careful reaction control.
Protection-Deprotection Strategy
In some cases, piperazine is first protected (e.g., N-BOC protection) to selectively functionalize one nitrogen atom, followed by reaction with the benzyl halide and subsequent deprotection.
- Step 1: Protect piperazine nitrogen with tert-butoxycarbonyl (BOC) group.
- Step 2: React with 3-ethoxybenzyl halide.
- Step 3: Remove BOC protecting group using trifluoroacetic acid or acidic conditions.
- Advantage: Improved regioselectivity and purity.
- Disadvantage: Additional steps increase time and cost.
This method is often used when selective mono-substitution is required to avoid di-substitution side products.
Reaction Conditions Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | DMF, acetonitrile, methanol, o-xylene | Polar aprotic preferred for SN2 |
| Base | K2CO3, NaOH, DIPEA, NaOBu-t | Neutralizes HCl/HBr byproducts |
| Temperature | 35–120°C | Higher temp accelerates reaction |
| Molar Ratio (Piperazine: Benzyl halide) | 1:1 to 6:1 | Excess piperazine reduces di-substitution |
| Reaction Time | 3–6 hours | Monitored by TLC or GC |
| Catalyst (if Pd-catalyzed) | Pd complex (0.5 mol%) | For coupling reactions |
Purification and Characterization
- Work-up: After reaction completion, aqueous extraction separates organic and aqueous layers. Organic phase is dried over sodium sulfate.
- Purification: Column chromatography or recrystallization.
- Characterization: NMR (¹H and ¹³C), LC-MS, and elemental analysis confirm structure and purity.
Summary Table of Preparation Methods for this compound and Analogues
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct SN2 substitution | Piperazine + 3-ethoxybenzyl chloride | DMF/MeOH, K2CO3, 40–80°C, 4h | 60–90 | Simple, cost-effective | Possible di-substitution |
| Pd-catalyzed Buchwald-Hartwig | Piperazine + aryl bromide + Pd catalyst | o-xylene, NaOBu-t, 80–120°C, 3h | 90–96 | High selectivity and yield | Expensive catalyst, complex |
| Protection-Deprotection | N-BOC piperazine + benzyl halide + TFA | Multi-step, mild conditions | 70–85 | Regioselective, high purity | Longer synthesis, costly |
Research Findings and Considerations
- The nucleophilicity of piperazine and the leaving group ability of the benzyl halide strongly influence the reaction efficiency.
- Using excess piperazine helps minimize di-substitution byproducts.
- Catalytic methods provide higher yields and cleaner products but are less common for simple benzyl substitutions due to cost.
- Protection strategies are beneficial when selective mono-substitution is critical.
- Reaction monitoring by gas chromatography or thin-layer chromatography is essential for optimizing reaction time and yield.
- Purification is key to removing unreacted starting materials and side products, especially for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Ethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
Anticancer Activity
Research has shown that piperazine derivatives, including those similar to 1-[(3-Ethoxyphenyl)methyl]piperazine, exhibit significant anticancer properties. For instance, compounds containing the piperazine moiety have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain piperazine derivatives demonstrated potent activity against HepG2 (human liver cancer) and MDA-MB-231 (breast cancer) cell lines with IC50 values comparable to established chemotherapeutics like epirubicin . The structure-activity relationship (SAR) studies indicated that modifications on the piperazine ring can enhance anticancer efficacy, suggesting that this compound could be a candidate for further development in this area.
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. This compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The structural similarity to other psychoactive substances suggests that it could modulate serotonin receptors or other neurochemical pathways .
Detection in Biological Samples
The compound has been utilized in the development of analytical methods for detecting piperazine derivatives in biological matrices. A rapid method using liquid chromatography-mass spectrometry (LC-MS) has been established for identifying and quantifying piperazine compounds, including this compound, in serum and urine samples. This technique enhances the sensitivity and specificity of detection compared to traditional methods . Such analytical capabilities are crucial for monitoring drug abuse and understanding pharmacokinetics in clinical settings.
Clinical Case Reports
Several case studies have documented the effects of synthetic piperazines, including those related to this compound, highlighting hepatotoxicity and other adverse effects associated with their use as recreational drugs. These reports emphasize the need for careful monitoring of new psychoactive substances and their metabolites in clinical practice .
Data Tables
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Meta-substituted derivatives (e.g., mCPP, TFMPP) predominantly target 5-HT receptors, while ortho/para-substituted analogs (e.g., 2-methoxyphenyl, 4-methoxyphenyl) exhibit divergent receptor affinities (e.g., dopamine D2 or psychostimulant effects) .
- Electronic Effects : Electron-withdrawing groups (-Cl, -CF₃) enhance 5-HT1B/1C selectivity, whereas electron-donating groups (-OCH₃, -OCH₂CH₃) may alter binding kinetics due to increased lipophilicity or steric hindrance .
Receptor Binding and Functional Activity
5-HT Receptor Modulation
Dopamine Receptor Interactions
- 2-Methoxyphenyl Derivatives : Compounds like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high dopamine D2 receptor affinity, suggesting ortho-substituents favor dopaminergic activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for the laboratory preparation of 1-[(3-Ethoxyphenyl)methyl]piperazine?
- Methodological Answer : A robust approach involves nucleophilic substitution or reductive amination. For example, alkylation of piperazine with 3-ethoxybenzyl halides under basic conditions (e.g., NaHCO₃ in acetonitrile) can yield the target compound. Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to minimize side products like N,N-dialkylated derivatives. Purification via recrystallization or column chromatography ensures high purity .
- Key Data :
| Reaction Condition | Example Parameters |
|---|---|
| Solvent | Acetonitrile |
| Base | NaHCO₃ |
| Temperature | Reflux (~80°C) |
Q. Which analytical techniques are most suitable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity by identifying proton environments (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₂N₂O). Purity can be assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported receptor-binding affinities (e.g., IC₅₀) for this compound analogs?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using:
- Radioligand Binding Assays : Compare displacement curves under identical buffer conditions (pH, ionic strength).
- Functional Assays : Measure cAMP inhibition or calcium flux to assess activity in cellular models.
Cross-validate results with structurally related compounds (e.g., flunarizine derivatives) to identify substituent effects on affinity .
Q. What experimental approaches are recommended to analyze metabolic degradation pathways of this compound?
- Methodological Answer : Use in vitro microsomal assays (e.g., rat liver microsomes) to identify primary metabolites via LC-MS/MS. Compare fragmentation patterns with synthetic standards (e.g., 4,4'-difluorobenzophenone analogs). For bioactive metabolites, employ isolated receptor assays to differentiate contributions from parent vs. metabolite activity .
Q. How do structural modifications (e.g., ethoxy vs. trifluoromethyl groups) influence the physicochemical and pharmacological properties of piperazine derivatives?
- Methodological Answer :
- Thermodynamic Studies : Measure pKa values via potentiometric titration to assess basicity changes (e.g., ethoxy groups reduce nitrogen lone-pair availability, lowering pKa) .
- QSAR Modeling : Correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with biological activity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Data Contradiction and Validation
Q. How should conflicting data on the cardiotropic activity of this compound analogs be addressed?
- Methodological Answer : Discrepancies may stem from model specificity (e.g., isolated heart vs. in vivo arrhythmia models). Replicate studies using:
- Langendorff Perfusion : Quantify coronary flow and contractility changes.
- Electrophysiological Patch Clamp : Measure ion channel blockade (e.g., hERG inhibition).
Cross-reference with structurally validated compounds (e.g., antiarrhythmic piperazines) to confirm mechanistic hypotheses .
Tables for Key Properties
Table 1 : Comparative Physicochemical Properties of Piperazine Derivatives
Table 2 : Metabolic Stability in Liver Microsomes
| Compound | t₁/₂ (min) | Major Metabolite |
|---|---|---|
| This compound | 45 | 3-Ethoxybenzoic acid |
| Flunarizine (Control) | 22 | 4,4'-Difluorobenzophenone |
| Data from LC-MS/MS analysis of microsomal incubations . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
